molecular formula C13H20ClN3O2S B3733193 2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-N,N-diethylethanamine;hydrochloride

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-N,N-diethylethanamine;hydrochloride

Cat. No.: B3733193
M. Wt: 317.84 g/mol
InChI Key: YSODVBVSOOZMGQ-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-N,N-diethylethanamine;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound belongs to the class of benzothiazole derivatives, which are known for their wide range of biological activities and medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-N,N-diethylethanamine;hydrochloride typically involves the reaction of benzothiazole derivatives with appropriate amines under controlled conditions. One common method involves the cyclocondensation of 1H-benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-N,N-diethylethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-N,N-diethylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as aldose reductase and DNA gyrase, which are crucial for the survival and proliferation of microorganisms . The compound’s ability to modulate these targets makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other benzothiazole derivatives such as 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chlorobenzoate and 1,1-dioxo-1,2-benzothiazol-3-one .

Uniqueness: What sets 2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-N,N-diethylethanamine;hydrochloride apart is its unique structure, which allows for versatile chemical modifications and a broad spectrum of biological activities. This compound’s ability to undergo various chemical reactions and its wide range of applications in scientific research and industry highlight its significance .

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-N,N-diethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S.ClH/c1-3-16(4-2)10-9-14-13-11-7-5-6-8-12(11)19(17,18)15-13;/h5-8H,3-4,9-10H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSODVBVSOOZMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN=C1C2=CC=CC=C2S(=O)(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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